1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound with the molecular formula C15H20N2O3S. This compound is characterized by its imidazole ring structure, which is substituted with ethyl groups and a phenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of ethyl groups: Ethylation reactions using ethyl halides in the presence of a base.
Attachment of the phenylsulfonyl group: This step involves the reaction of the intermediate compound with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one can be compared with other imidazole derivatives, such as:
1,3-dimethyl-2-imidazolidinone: Similar in structure but lacks the phenylsulfonyl group, leading to different chemical and biological properties.
1-ethyl-3-methylimidazolium chloride: An ionic liquid with different applications due to its ionic nature.
2-phenylimidazole: Lacks the ethyl groups and has different reactivity and applications.
The uniqueness of this compound lies in its combination of ethyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)ethyl]-3,4-diethyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-13-14(16-15(18)17(13)5-2)11(3)21(19,20)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPVNCWPZANXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1CC)C(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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